molecular formula C7H5N3O2S B1198557 5-Nitrobenzo[d]isothiazol-3-amine CAS No. 84387-89-3

5-Nitrobenzo[d]isothiazol-3-amine

Cat. No.: B1198557
CAS No.: 84387-89-3
M. Wt: 195.2 g/mol
InChI Key: LDTCWISGJYTXDC-UHFFFAOYSA-N
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Description

5-Nitrobenzo[d]isothiazol-3-amine is a heterocyclic compound with the molecular formula C7H5N3O2S. It is also known by other names such as 3-Amino-5-nitrobenzoisothiazole and 5-nitro-1,2-benzothiazol-3-amine. This compound is characterized by a benzene ring fused with an isothiazole ring, which contains both nitrogen and sulfur atoms. The nitro group at the 5-position and the amino group at the 3-position of the isothiazole ring contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Nitrobenzo[d]isothiazol-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nitroreductases, which are involved in the reduction of nitro groups to amines. This interaction is crucial for the compound’s activity and its potential use in biochemical assays . Additionally, this compound can bind to proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in cumulative effects on cells, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction by nitroreductases, leading to the formation of amine derivatives. These metabolic transformations can affect the compound’s activity and its impact on cellular function . Additionally, this compound can influence metabolic flux and metabolite levels, altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . The distribution of the compound can affect its activity and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]isothiazol-3-amine typically involves the nitration of benzo[d]isothiazol-3-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the compound in high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed

    Reduction: The major product is 3,5-diaminobenzo[d]isothiazole.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

    Oxidation: Oxidation products can include nitroso or nitro derivatives depending on the reaction conditions.

Scientific Research Applications

5-Nitrobenzo[d]isothiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Nitrobenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-nitrobenzoisothiazole: Similar structure with slight variations in functional groups.

    5-Nitro-1,2-benzothiazol-3-amine: Another isomer with different positioning of the nitro and amino groups.

Uniqueness

5-Nitrobenzo[d]isothiazol-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and an amino group on the isothiazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTCWISGJYTXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233360
Record name 1,2-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84387-89-3, 84987-89-3
Record name 5-Nitro-1,2-benzisothiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84387-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3-amine, 5-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-3-amine, 5-nitro-
Source EPA DSSTox
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Record name 1,2-Benzisothiazol-3-amine, 5-nitro
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Amino-5-nitrobenzisothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-Amino-5-nitrobenzo[d]isothiazole suitable for use in dye synthesis?

A: 3-Amino-5-nitrobenzo[d]isothiazole serves as a diazo component in the creation of azo dyes. [, ] This means it reacts with a coupling component, typically an aromatic compound, to form the azo linkage (-N=N-) which is responsible for the color of the dye. The structure of 3-Amino-5-nitrobenzo[d]isothiazole, with its electron-withdrawing nitro group, likely influences the color and other properties of the resulting dyes.

Q2: How does the use of 3-Amino-5-nitrobenzo[d]isothiazole impact the properties of the synthesized dyes?

A2: Research indicates that dyes synthesized with 3-Amino-5-nitrobenzo[d]isothiazole exhibit desirable characteristics:

  • Color: Dyes derived from this compound display a range of colors. For instance, when coupled with substituted pyridones, shades ranging from 502 nm to 430 nm were observed. [] Another study demonstrated the achievement of blue-green and fuchsia colors. []
  • Molar extinction coefficient: The dyes synthesized exhibited large molar extinction coefficients. [] This means they possess high tinctorial strength, allowing for less dye to achieve the desired color depth, potentially benefiting cleaner production processes.

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